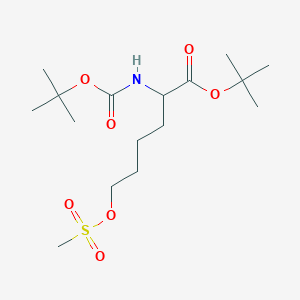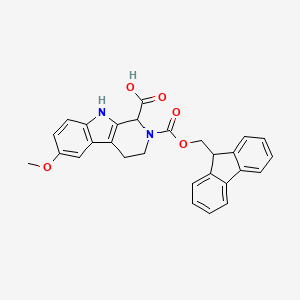
1-Bromo-3-iodo-5-nitrobenzene
Descripción general
Descripción
1-Bromo-3-iodo-5-nitrobenzene is a compound with the molecular formula C6H3BrINO2 . It is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .
Synthesis Analysis
The synthesis of 1-Bromo-3-iodo-5-nitrobenzene can be achieved through electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. A base then attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-iodo-5-nitrobenzene can be represented by the InChI code: InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H . This structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions of 1-Bromo-3-iodo-5-nitrobenzene involve electrophilic aromatic substitution . The reaction mechanism involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Bromo-3-iodo-5-nitrobenzene has a molecular weight of 327.90 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 161 . The compound has no rotatable bonds and has a formal charge of 0 .Aplicaciones Científicas De Investigación
1-Bromo-3-iodo-5-nitrobenzene
is a chemical compound with the molecular formula C6H3BrINO2 . It’s a solid substance, typically stored in a dark, dry place at temperatures between 2-8°C .
While specific applications for this compound are not readily available, compounds with similar structures have been used in various fields of scientific research:
- Compounds like 1-Bromo-3-iodo-5-nitrobenzene can be used in the synthesis of other complex organic compounds . For example, 1-Iodo-3-nitrobenzene, a similar compound, has been used in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
- The methods of application typically involve palladium (0) catalyzed cross-coupling reactions between heteroarylzinc iodide and unsaturated iodide .
- The outcomes of these reactions are new organic compounds that can be used in further research or industrial applications .
- Another similar compound, 1-Bromo-3-nitrobenzene, has been used in studies related to the reduction of nitroaromatics sorbed to black carbon .
- The method involves direct reaction with sorbed sulfides .
- The results of these studies contribute to our understanding of how organic contaminants interact with black carbons in sediments .
Organic Chemistry
Environmental Science
1-Bromo-3-iodo-5-nitrobenzene
- Compounds like 1-Bromo-3-iodo-5-nitrobenzene can be used in the synthesis of other complex organic compounds . For example, 1-Iodo-3-nitrobenzene, a similar compound, has been used in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
- The methods of application typically involve palladium (0) catalyzed cross-coupling reactions between heteroarylzinc iodide and unsaturated iodide .
- The outcomes of these reactions are new organic compounds that can be used in further research or industrial applications .
- Another similar compound, 1-Bromo-3-nitrobenzene, has been used in studies related to the reduction of nitroaromatics sorbed to black carbon .
- The method involves direct reaction with sorbed sulfides .
- The results of these studies contribute to our understanding of how organic contaminants interact with black carbons in sediments .
Organic Chemistry
Environmental Science
1-Bromo-3-iodo-5-nitrobenzene
- Compounds like 1-Bromo-3-iodo-5-nitrobenzene can be used in the synthesis of other complex organic compounds . For example, 1-Iodo-3-nitrobenzene, a similar compound, has been used in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
- The methods of application typically involve palladium (0) catalyzed cross-coupling reactions between heteroarylzinc iodide and unsaturated iodide .
- The outcomes of these reactions are new organic compounds that can be used in further research or industrial applications .
- Another similar compound, 1-Bromo-3-nitrobenzene, has been used in studies related to the reduction of nitroaromatics sorbed to black carbon .
- The method involves direct reaction with sorbed sulfides .
- The results of these studies contribute to our understanding of how organic contaminants interact with black carbons in sediments .
Organic Chemistry
Environmental Science
Propiedades
IUPAC Name |
1-bromo-3-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGBDKCMRQYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670340 | |
| Record name | 1-Bromo-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-5-nitrobenzene | |
CAS RN |
861601-15-2 | |
| Record name | 1-Bromo-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


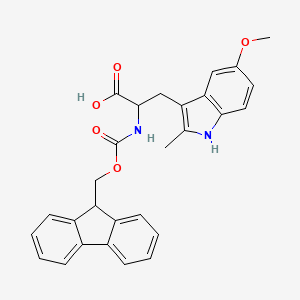
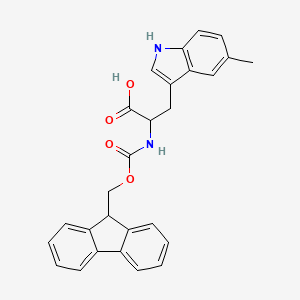
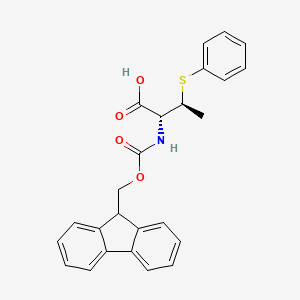
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)




